Norisoboldine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

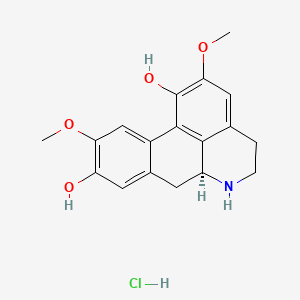

Structure

3D Structure of Parent

Properties

CAS No. |

5083-84-1 |

|---|---|

Molecular Formula |

C18H20ClNO4 |

Molecular Weight |

349.8 g/mol |

IUPAC Name |

(6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol;hydrochloride |

InChI |

InChI=1S/C18H19NO4.ClH/c1-22-14-8-11-10(6-13(14)20)5-12-16-9(3-4-19-12)7-15(23-2)18(21)17(11)16;/h6-8,12,19-21H,3-5H2,1-2H3;1H/t12-;/m0./s1 |

InChI Key |

POXNVTUOIYRUGG-YDALLXLXSA-N |

Isomeric SMILES |

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O.Cl |

Canonical SMILES |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Sourcing and Purification of Norisoboldine Hydrochloride from Radix Linderae

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norisoboldine (B1591120), an isoquinoline (B145761) alkaloid, is a prominent bioactive compound found in Radix Linderae, the dried root of Lindera aggregata. This compound has garnered significant attention in the scientific community for its wide array of pharmacological activities, including anti-inflammatory, analgesic, and potential therapeutic effects in conditions such as rheumatoid arthritis.[1] This technical guide provides an in-depth overview of the sourcing of norisoboldine from Radix Linderae, detailed protocols for its extraction and purification, and information on its conversion to the hydrochloride salt form for enhanced solubility and stability. Additionally, this guide elucidates the key signaling pathways through which norisoboldine exerts its biological effects.

Source Material: Radix Linderae

Radix Linderae is a traditional Chinese medicine derived from the root of Lindera aggregata (Sims) Kosterm. The plant is primarily distributed in southern China, Japan, and Taiwan. The quality and yield of norisoboldine can be influenced by factors such as the plant's geographical origin, age, and harvesting time. It has been reported that norisoboldine is a major constituent of the total alkaloids present in Radix Linderae, accounting for a significant portion of its therapeutic effects.[2]

Extraction of Total Alkaloids from Radix Linderae

The initial step in obtaining norisoboldine is the extraction of the total alkaloid fraction from the dried and powdered root material. A common and effective method involves solvent extraction, followed by an acid-base extraction to selectively isolate the alkaloids.

Experimental Protocol: Extraction of Total Alkaloids

-

Maceration: The powdered Radix Linderae is macerated with an organic solvent, typically 70-75% ethanol (B145695), at room temperature for 24 hours. This process is often repeated multiple times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning:

-

The crude extract is dissolved in a dilute acidic solution (e.g., 2% HCl), which protonates the basic alkaloid nitrogen, rendering them water-soluble.

-

This acidic aqueous solution is then washed with a non-polar organic solvent (e.g., chloroform (B151607) or ethyl acetate) to remove neutral and acidic impurities.

-

The pH of the aqueous layer is subsequently adjusted to alkaline (pH 9-10) with a base such as ammonia (B1221849) water. This deprotonates the alkaloids, making them soluble in organic solvents.

-

The alkaline solution is then extracted multiple times with an organic solvent like chloroform.

-

The combined organic layers are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the total alkaloid fraction.

-

A reported yield for the total alkaloids from Radix Linderae is approximately 1.52%, with norisoboldine comprising about 33.84% of this alkaloid fraction as determined by HPLC.[2]

Purification of Norisoboldine

The purification of norisoboldine from the total alkaloid extract can be achieved through various chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a particularly effective method for the preparative separation of alkaloids due to its high sample recovery and elimination of irreversible adsorption associated with solid-phase chromatography.[3]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that utilizes a liquid stationary phase held in place by centrifugal force.[4] The separation is based on the differential partitioning of the sample components between two immiscible liquid phases.

Experimental Protocol: HSCCC Purification of Norisoboldine

-

Selection of Two-Phase Solvent System: The choice of the solvent system is critical for successful HSCCC separation. A common system for alkaloid separation is a chloroform-methanol-water mixture, with the polarity adjusted to achieve an optimal partition coefficient (K) for norisoboldine. A versatile system for alkaloids is CHCl3-CH3OH-water (4:3:2, v/v/v) , with the aqueous phase pH adjusted as needed.

-

Preparation of Solvent System and Sample:

-

The selected solvents are thoroughly mixed in a separatory funnel and allowed to equilibrate.

-

The upper and lower phases are separated and degassed before use.

-

The crude total alkaloid extract is dissolved in a mixture of the upper and lower phases.

-

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase (typically the upper, less polar phase for alkaloids).

-

The apparatus is rotated at a specific speed (e.g., 800-1000 rpm).

-

The mobile phase (the lower, more polar phase) is then pumped through the column at a constant flow rate.

-

Once hydrodynamic equilibrium is reached, the sample solution is injected.

-

The effluent is monitored by a UV detector (e.g., at 280 nm), and fractions are collected based on the resulting chromatogram.[5]

-

-

Analysis and Post-Purification:

-

The collected fractions are analyzed by HPLC or UPLC to determine the purity of norisoboldine.

-

Fractions with high purity are combined and the solvent is evaporated to yield purified norisoboldine. Purity levels exceeding 98% can be achieved.[2]

-

Quantitative Data for Norisoboldine Purification

| Parameter | Method | Details | Value | Reference |

| Total Alkaloid Yield | Solvent Extraction | From Radix Linderae | 1.52% | [2] |

| Norisoboldine Content | HPLC | In total alkaloid fraction | 33.84% | [2] |

| Analytical Recovery | UPLC | Acquity UPLC BEH C18 column | 97.3% | [6] |

| Analytical Recovery | HPLC | Waters X-Bridge C18 column | 98.9% | [6] |

| Preparative Purity | HSCCC | Chloroform-methanol-water system | >98% | [2] |

Preparation of Norisoboldine Hydrochloride

For pharmaceutical applications, norisoboldine is often converted to its hydrochloride salt to improve its aqueous solubility and stability. This is a standard procedure for many alkaloid compounds.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: The purified norisoboldine free base is dissolved in a suitable anhydrous organic solvent, such as ethanol, methanol, or diethyl ether.

-

Acidification: A solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in ethanol or diethyl ether) is added dropwise to the norisoboldine solution with constant stirring. The amount of HCl added should be stoichiometric to the amount of norisoboldine.

-

Precipitation and Crystallization: The this compound will precipitate out of the solution. The mixture may be cooled to facilitate complete precipitation.

-

Isolation and Drying: The precipitate is collected by filtration, washed with a small amount of the cold anhydrous solvent, and dried under vacuum to yield this compound as a crystalline solid.

Signaling Pathways of Norisoboldine

Norisoboldine's pharmacological effects are mediated through its interaction with several key signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Norisoboldine has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7][8] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding by norisoboldine, AhR translocates to the nucleus, dissociates from its chaperones, and dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, such as CYP1A1. This pathway is implicated in norisoboldine's immunomodulatory effects, including the induction of regulatory T cells (Tregs).[8]

Notch1 Signaling Pathway

Norisoboldine has been shown to moderate the Notch1 signaling pathway, which is involved in angiogenesis.[9] The anti-angiogenic effects of norisoboldine are attributed to its ability to modulate the Notch1 pathway-related endothelial tip cell phenotype. Molecular docking studies suggest that norisoboldine may promote Notch1 activation by binding to the Notch1 transcription complex.

NFAT Signaling Pathway

Norisoboldine inhibits the activation of the Nuclear Factor of Activated T-cells (NFAT).[10] NFAT is a family of transcription factors crucial for T-cell activation and the expression of inflammatory cytokines. Norisoboldine has been shown to inhibit the dephosphorylation of NFAT, a key step in its activation, thereby preventing its translocation to the nucleus and subsequent transcription of target genes like Interleukin-2 (IL-2).

Experimental Workflow for this compound Production

Conclusion

This technical guide outlines a comprehensive approach to the sourcing, extraction, and purification of norisoboldine from Radix Linderae, culminating in the formation of its hydrochloride salt. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the field of drug development. Furthermore, the elucidation of norisoboldine's interactions with key signaling pathways offers insights into its mechanisms of action and highlights its potential as a therapeutic agent. The methodologies described, particularly the use of High-Speed Counter-Current Chromatography, represent efficient and scalable processes for obtaining high-purity norisoboldine for further investigation and potential clinical applications.

References

- 1. Versatile two-phase solvent system for alkaloid separation by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norisoboldine, an alkaloid from Radix linderae, inhibits NFAT activation and attenuates 2,4-dinitrofluorobenzene-induced dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Norisoboldine, an alkaloid compound isolated from Radix Linderae, inhibits synovial angiogenesis in adjuvant-induced arthritis rats by moderating Notch1 pathway-related endothelial tip cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Separation of alkaloids from herbs using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norisoboldine Suppresses VEGF-Induced Endothelial Cell Migration via the cAMP-PKA-NF-κB/Notch1 Pathway | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Norisoboldine, a natural AhR agonist, promotes Treg differentiation and attenuates colitis via targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

aporphine alkaloid Norisoboldine hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, analytical methodologies, and mechanisms of action of the aporphine (B1220529) alkaloid, Norisoboldine (B1591120) hydrochloride. The information is intended to support research and development efforts in pharmacology and medicinal chemistry.

Core Chemical and Physical Properties

Norisoboldine is a natural isoquinoline (B145761) alkaloid and the primary active constituent found in the root of Lindera aggregata. Its hydrochloride salt is often used in research due to its increased solubility in aqueous solutions.

Chemical Structure and Identifiers

The chemical structure of Norisoboldine features a tetracyclic aporphine core.

Chemical Structure of Norisoboldine (Image of Norisoboldine's chemical structure would be placed here in a full whitepaper)

Below is a summary of the key identifiers for both Norisoboldine and its hydrochloride salt.

| Identifier | Norisoboldine | Norisoboldine Hydrochloride |

| IUPAC Name | (6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol | (6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1,9-diol hydrochloride |

| CAS Number | 23599-69-1[1] | 5083-84-1[2] |

| Molecular Formula | C₁₈H₁₉NO₄[1] | C₁₈H₁₉NO₄·HCl[2] |

| Molecular Weight | 313.35 g/mol [1] | 349.81 g/mol [2] |

| Canonical SMILES | COC1=C(C2=C3C@H(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O | COC1=C(C2=C3C@H(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O.Cl |

| InChI Key | HORZNQYQXBFWNZ-LBPRGKRZSA-N | Not directly available |

Physicochemical Properties

The following table summarizes the key physicochemical properties of Norisoboldine and its hydrochloride salt.

| Property | Value (Norisoboldine) | Value (this compound) |

| Appearance | Brown to khaki solid/crystalline powder[3] | White to off-white solid |

| Melting Point | 189-191 °C | 270-280 °C[2] |

| Boiling Point | 553.0 ± 50.0 °C (Predicted) | Not available |

| pKa | 9.58 ± 0.20 (Predicted) | Not available |

| logP | 2.3 (Predicted) | Not available |

| Solubility | Soluble in methanol (B129727) and DMSO[3]. | Information not readily available, but hydrochloride salts are generally more water-soluble than their free base counterparts. |

Storage and Stability

For long-term storage, this compound should be kept in a sealed container, away from moisture. Stock solutions are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month[4]. The product is chemically stable under standard ambient conditions (room temperature)[5].

Experimental Protocols

This section details the methodologies for key experiments involving this compound, including analytical techniques for its characterization and biological assays to determine its activity.

Analytical Methodologies

A reversed-phase HPLC (RP-HPLC) method can be employed for the quantitative determination of Norisoboldine in various samples.

Objective: To quantify the concentration of Norisoboldine.

Materials:

-

HPLC system with UV detector

-

Phenomenex Gemini C18 column (4.6 mm x 250 mm, 5 µm) or equivalent

-

Mobile Phase A: 0.5% formic acid in water, pH adjusted to 2.25 with triethylamine

-

Mobile Phase B: Acetonitrile

-

Norisoboldine standard

-

Sample containing Norisoboldine

Protocol:

-

Prepare the mobile phases and degas them.

-

Set the column temperature to 25°C.

-

Equilibrate the column with the initial mobile phase composition.

-

Use a gradient elution program.

-

Set the detection wavelength to 280 nm.

-

Inject a known concentration of the Norisoboldine standard to create a calibration curve.

-

Inject the sample solution.

-

Quantify the amount of Norisoboldine in the sample by comparing its peak area to the calibration curve.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for identifying metabolites of Norisoboldine in biological samples.

Objective: To identify and characterize metabolites of Norisoboldine.

Materials:

-

UPLC-ESI/MS system

-

Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm) or equivalent

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Biological samples (e.g., plasma, urine) from subjects administered Norisoboldine

Protocol:

-

Prepare samples, for instance, by protein precipitation with methanol for plasma samples.

-

Perform chromatographic separation using a gradient elution with the specified mobile phases.

-

Utilize electrospray ionization (ESI) in positive or negative ion mode.

-

Perform mass spectrometric analysis using selective ion reaction-monitoring mode to detect and quantify both the parent compound and its metabolites.

Biological Assays

This assay determines the ability of Norisoboldine to activate the Aryl Hydrocarbon Receptor (AhR).

Objective: To measure the activation of AhR by Norisoboldine.

Materials:

-

THP-1 cells (or other suitable cell line expressing AhR)

-

This compound

-

TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control

-

Cell culture medium and reagents

-

Reagents for Q-PCR, Western blotting, or luciferase reporter assay

Protocol (using Q-PCR for CYP1A1 expression):

-

Culture THP-1 cells to the desired confluence.

-

Treat the cells with varying concentrations of Norisoboldine (e.g., 3, 10, 30 µM) and TCDD (e.g., 5 nM) for 24 hours[6].

-

Isolate total RNA from the treated cells.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct quantitative PCR (Q-PCR) using primers specific for CYP1A1 (a downstream target of AhR) and a housekeeping gene for normalization.

-

Analyze the relative mRNA expression of CYP1A1 to determine the level of AhR activation[6].

This protocol is designed to assess the effect of Norisoboldine on the differentiation of naïve CD4+ T cells into Treg cells.

Objective: To evaluate the potential of Norisoboldine to induce Treg cell differentiation.

Materials:

-

Isolated naïve CD4+ T cells

-

Anti-CD3 and anti-CD28 antibodies

-

This compound

-

Cell culture medium (e.g., RPMI 1640) with supplements (FBS, L-glutamine, penicillin-streptomycin)

-

IL-2 and TGF-β

-

Flow cytometer and antibodies for Treg markers (e.g., CD25, Foxp3)

Protocol:

-

Isolate naïve CD4+ T cells from splenocytes or peripheral blood mononuclear cells.

-

Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies overnight at 4°C[7].

-

Wash the plate to remove unbound antibodies.

-

Suspend the naïve CD4+ T cells in culture medium containing IL-2 and TGF-β to induce Treg differentiation[7].

-

Add varying concentrations of Norisoboldine (e.g., 1, 3, 10, 30 µM) to the cell suspension[8].

-

Plate the cells in the antibody-coated wells.

-

Incubate the cells for 4-5 days at 37°C in a 5% CO₂ incubator[7].

-

After incubation, harvest the cells and stain for Treg markers (CD4, CD25, and intracellular Foxp3).

-

Analyze the percentage of CD4+CD25+Foxp3+ Treg cells by flow cytometry to determine the effect of Norisoboldine on differentiation[8].

Signaling Pathways and Mechanisms of Action

Norisoboldine has been identified as a natural agonist of the Aryl Hydrocarbon Receptor (AhR)[4]. Its biological effects are largely mediated through the activation of this receptor and its downstream signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Upon binding to Norisoboldine, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Responsive Elements (XREs) in the DNA, leading to the transcription of target genes such as CYP1A1.

Experimental Workflow for Treg Differentiation Assay

The following diagram illustrates the workflow for assessing the impact of Norisoboldine on the differentiation of Treg cells.

Logical Relationship of Norisoboldine's Mechanism of Action

Norisoboldine's activation of the AhR pathway leads to a cascade of events that contribute to its therapeutic effects, such as the promotion of Treg cell differentiation, which is beneficial in autoimmune conditions like colitis.

References

- 1. Norisoboldine phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

- 2. This compound CAS#: 5083-84-1 [m.chemicalbook.com]

- 3. norisoboldine | 23599-69-1 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Effects of norisoboldine (NOR) on AhR activation in THP-1 cells. (A) The THP-1 cells were treated with NOR (3, 10, and 30 μmol·L-1) and TCDD (5 nmol·L-1) for 24 h, mRNA expression of CYP1A1 was detected by using Q-PCR assay. (B) THP-1 cells were treated with NOR (30 μmol·L-1), siAhR, α-naphthoflavone (α-NF, 1 μmol·L-1), NOR (30 μmol·L-1) + siAhR, NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, mRNA expression of CYP1A1 was detected by using Q-PCR assay. (C-E) THP-1 cells were treated with NOR (30 μmol·L-1), α-NF (1 μmol·L-1), NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, the association of HSP90 and AhR was detected by immunoprecipitation assay (C); the nuclear translocation of AhR was detected by western blotting assay (D); the association of ARNT and AhR was detected by immunoprecipitation assay (E). (F, G) THP-1 cells were treated with NOR (30 μmol·L-1), siAhR, α-NF (1 μmol·L-1), NOR (30 μmol·L-1) + siAhR, NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, the AhR-XRE binding activity was detected by EMSA assay (F); The activity of XRE reporter gene was detected by luciferase report gene assay (G). The data are presented as means ± SEM of three independent experiments. **P < 0.01 vs LPS & ATP group; $P < 0.05 and $$P < 0.01 vs NOR group [cjnmcpu.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Norisoboldine, a natural AhR agonist, promotes Treg differentiation and attenuates colitis via targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Mechanisms of Norisoboldine Hydrochloride: A Technical Guide for Researchers

Introduction

Norisoboldine (B1591120) (NOR), an isoquinoline (B145761) alkaloid derived from the root of Lindera aggregata, has demonstrated significant therapeutic potential in preclinical models of various inflammatory diseases, including rheumatoid arthritis, sepsis-induced acute lung injury, and inflammatory bowel disease. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of norisoboldine hydrochloride, tailored for researchers, scientists, and drug development professionals. The guide details the key signaling pathways modulated by NOR, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visualizations of the molecular interactions and experimental workflows.

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in the inflammatory cascade, influencing immune cell differentiation and function, and reducing the production of pro-inflammatory mediators.

Modulation of Key Signaling Pathways

1. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:

Norisoboldine has been shown to inhibit the phosphorylation of key MAPK family members, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1] This inhibition downregulates the activation of macrophages and their subsequent production of pro-inflammatory cytokines.[1] The MAPK pathway is a critical regulator of cellular responses to a variety of stimuli, including inflammatory signals.

2. Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

While some studies suggest NOR does not directly inhibit NF-κB activation and translocation in lipopolysaccharide-stimulated macrophages[1], other research indicates that it can attenuate NF-κB signaling in different contexts, such as in rheumatoid arthritis models. This is achieved by reducing the levels of NF-κB p65 and the mRNA expression of IKKβ. The NF-κB pathway is a central mediator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes.

3. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:

Norisoboldine acts as an agonist of the Aryl Hydrocarbon Receptor (AhR). This activation is crucial for its therapeutic effects in inflammatory conditions like colitis and arthritis. AhR activation by NOR can induce the generation of regulatory T cells (Tregs) in the intestine, which play a critical role in maintaining immune homeostasis and suppressing excessive inflammatory responses.

Effects on Immune Cells and Mediators

-

Macrophage Polarization: Norisoboldine promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This shift is mediated, at least in part, through the PKM2/HIF-1α/PGC-1α signaling pathway, thereby reducing the production of M1-associated inflammatory factors.

-

Osteoclast Differentiation: In the context of inflammatory bone erosion, such as in rheumatoid arthritis, NOR attenuates osteoclast differentiation. This effect is dependent on its activation of the AhR, which subsequently inhibits both the NF-κB and HIF pathways.

-

Cytokine and Inflammatory Mediator Production: Norisoboldine substantially reduces the production of key pro-inflammatory cytokines and mediators in a concentration-dependent manner. This includes a significant decrease in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide-stimulated RAW 264.7 macrophage cells.[1] It also reduces the secretion of IL-6 from fibroblast-like synoviocytes.

Quantitative Data on the Anti-Inflammatory Effects of Norisoboldine

The following tables summarize the quantitative data on the efficacy of norisoboldine in various experimental models of inflammation.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Norisoboldine

| Cell Line | Stimulant | Mediator | Concentration of NOR | Inhibition (%) | Reference |

| RAW 264.7 | LPS | Nitric Oxide (NO) | 10 µM | Not specified | [1] |

| RAW 264.7 | LPS | TNF-α | 10 µM | Not specified | [1] |

| RAW 264.7 | LPS | IL-1β | 10 µM | Not specified | [1] |

| Fibroblast-like synoviocytes | IL-1β | IL-6 | 10, 30, 60 µM | Concentration-dependent | |

| RAW 264.7 | RANKL | TRAP Activity | 3, 10, 30, 60 µM | 16.4, 34.6, 74.9, 77.1 |

Note: Specific IC50 values for the inhibition of TNF-α, IL-1β, and nitric oxide by norisoboldine are not widely reported in the currently available literature. The data presented reflects concentration-dependent inhibitory effects.

Table 2: In Vivo Efficacy of Norisoboldine in a Rat Model of Adjuvant-Induced Arthritis

| Parameter | Treatment Group | Dose | Result |

| Arthritis Score | NOR | 15 mg/kg | Significant reduction |

| Arthritis Score | NOR | 30 mg/kg | Significant reduction |

| Paw Volume | NOR | 15 mg/kg | Significant reduction |

| Paw Volume | NOR | 30 mg/kg | Significant reduction |

| NF-κB p65 Levels | NOR | 15 mg/kg | Significant decrease |

| NF-κB p65 Levels | NOR | 30 mg/kg | Significant decrease |

| IL-6 Levels | NOR | 15 mg/kg | Significant decrease |

| IL-6 Levels | NOR | 30 mg/kg | Significant decrease |

| IL-10 Levels | NOR | 15 mg/kg | Significant increase |

| IL-10 Levels | NOR | 30 mg/kg | Significant increase |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-inflammatory effects of norisoboldine.

Adjuvant-Induced Arthritis (AIA) in Rats

This model is widely used for the preclinical evaluation of anti-arthritic agents.

1. Induction of Arthritis:

-

Animals: Male Lewis or Sprague-Dawley rats (6-8 weeks old).

-

Adjuvant: Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis or Mycobacterium butyricum (e.g., 10 mg/mL).

-

Procedure: A single intradermal injection of 0.1 mL of FCA is administered into the plantar surface of the right hind paw.[1][2][3]

2. Treatment Protocol:

-

This compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

Oral administration of NOR at desired doses (e.g., 15 and 30 mg/kg) is initiated on a prophylactic or therapeutic schedule (e.g., daily from day 0 or day 10 post-adjuvant injection) for a specified duration (e.g., 14-21 days).

3. Assessment of Arthritis:

-

Clinical Scoring: Arthritis severity is scored visually based on erythema and swelling of the joints (e.g., on a scale of 0-4 for each paw).

-

Paw Volume Measurement: Paw volume is measured using a plethysmometer at regular intervals.

-

Histopathological Analysis: At the end of the study, ankle joints are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess synovial inflammation, pannus formation, and bone/cartilage erosion.[3]

-

Biochemical Analysis: Serum or plasma is collected to measure levels of inflammatory markers (e.g., TNF-α, IL-1β, IL-6, C-reactive protein, rheumatoid factor) using ELISA.

Measurement of Nitric Oxide (Griess Assay)

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide.

1. Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Sodium Nitrite Standard Solution (for standard curve).

2. Procedure:

-

Collect cell culture supernatants from control and NOR-treated cells.

-

Add 50 µL of supernatant to a 96-well plate in triplicate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration from a sodium nitrite standard curve.[4][5][6][7]

Quantification of Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying cytokine levels in biological samples.

1. Materials:

-

ELISA kit specific for the cytokine of interest (e.g., TNF-α, IL-6).

-

96-well microplate pre-coated with a capture antibody.

-

Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Recombinant cytokine standard.

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Substrate solution (e.g., TMB).

-

Stop solution (e.g., 2N H₂SO₄).

2. Procedure:

-

Add standards and samples (e.g., serum, cell culture supernatant) to the wells of the pre-coated plate and incubate.

-

Wash the plate to remove unbound substances.

-

Add the detection antibody and incubate.

-

Wash the plate again.

-

Add the enzyme-conjugated secondary antibody (if required) and incubate.

-

Wash the plate.

-

Add the substrate solution and incubate to allow color development.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cytokine concentration from the standard curve.[8][9][10]

Analysis of Signaling Protein Phosphorylation (Western Blot)

Western blotting is used to detect the phosphorylation status of key signaling proteins like p38, ERK, JNK, and NF-κB.

1. Sample Preparation:

-

Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

2. Gel Electrophoresis and Transfer:

-

Separate protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

4. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the protein and a loading control (e.g., β-actin or GAPDH) for normalization.[11]

Conclusion

This compound is a promising natural compound with potent anti-inflammatory properties. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways, including MAPK, NF-κB, and AhR. By inhibiting the production of pro-inflammatory mediators, promoting an anti-inflammatory immune cell phenotype, and attenuating osteoclastogenesis, norisoboldine demonstrates significant therapeutic potential for a range of inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic benefits of this compound. Further research is warranted to fully elucidate its clinical utility and to establish optimal dosing and delivery strategies for human use.

References

- 1. chondrex.com [chondrex.com]

- 2. maokangbio.com [maokangbio.com]

- 3. inotiv.com [inotiv.com]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. mdpi.com [mdpi.com]

- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. fn-test.com [fn-test.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

Norisoboldine Hydrochloride as an Aryl Hydrocarbon Receptor (AhR) Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norisoboldine (B1591120) (NOR), an isoquinoline (B145761) alkaloid, has emerged as a significant modulator of the aryl hydrocarbon receptor (AhR) signaling pathway. This technical guide provides an in-depth overview of the role of Norisoboldine hydrochloride as an AhR agonist. It details the molecular mechanisms of AhR activation by NOR, presents quantitative data from various in vitro and in vivo studies, and offers comprehensive experimental protocols for key assays. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of NOR's function and its potential therapeutic applications, particularly in immunology and inflammatory diseases.

Introduction to the Aryl Hydrocarbon Receptor (AhR)

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-ARNT-Sim (bHLH-PAS) family of proteins. Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the AhR is now recognized as a crucial regulator of a diverse range of physiological and pathophysiological processes. These include immune responses, cellular proliferation and differentiation, and the metabolism of xenobiotics and endogenous compounds.

Upon binding to a ligand in the cytoplasm, the AhR dissociates from a chaperone protein complex, which includes heat shock protein 90 (Hsp90). The activated AhR-ligand complex then translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This heterodimer binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. One of the most well-characterized target genes is CYP1A1, which encodes a member of the cytochrome P450 family of enzymes involved in metabolism.

This compound: An Emerging AhR Agonist

Norisoboldine (NOR) is an isoquinoline alkaloid that has been identified as a natural agonist of the AhR.[1][2] Its ability to activate the AhR signaling pathway has been demonstrated through various experimental approaches, including the induction of CYP1A1 expression, promotion of AhR nuclear translocation, and activation of XRE-dependent reporter genes.[3] This agonistic activity underlies many of NOR's observed pharmacological effects, most notably its immunomodulatory properties. A significant consequence of NOR-mediated AhR activation is the induction of regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance and suppressing inflammatory responses.[4][5] This has positioned NOR as a promising therapeutic candidate for autoimmune and inflammatory conditions such as arthritis and colitis.[2][3]

Quantitative Data on Norisoboldine's AhR Agonist Activity

The following table summarizes the quantitative data from various studies investigating the effects of Norisoboldine on the AhR signaling pathway and its downstream consequences.

| Parameter | Experimental System | Concentration/Dose of Norisoboldine | Observed Effect | Reference |

| CYP1A1 mRNA Expression | THP-1 cells | 3, 10, and 30 μmol/L | Dose-dependent increase in mRNA expression. | [6] |

| CD4+ T cells (hypoxic conditions) | 10 and 30 μM | Significant elevation in CYP1A1 mRNA and enzyme activity. | [1] | |

| XRE Reporter Gene Activity | CD4+ T cells (hypoxic conditions) | 10 and 30 μM | Elevated activity of the XRE-luciferase reporter gene. | [1] |

| Treg Differentiation | CD4+ T cells (hypoxic conditions) | 3 μM | Minimum effective concentration for promoting Treg differentiation. | [1] |

| CD4+ T cells (normoxic conditions) | 10 μM | Minimum effective concentration for promoting Treg differentiation. | [1] | |

| CD4+ T cells (hypoxic conditions) | 30 μM | Increased the frequency of Treg cells to 9.27%. | [1] | |

| CD4+ T cells (normoxic conditions) | 30 μM | Increased the frequency of Treg cells to 6.71%. | [1] | |

| In vivo Treg Induction | DSS-induced colitis in mice | 20 mg/kg | Slightly lower increase in Treg cells compared to a more potent derivative. | [5] |

| Anti-arthritic Effect | Collagen-induced arthritis in mice | Not specified | NOR was shown to have an anti-arthritic effect through AhR activation. | [3] |

| Anti-colitis Effect | TNBS-induced colitis in mice | 20 and 40 mg/kg | Alleviated colitis symptoms in an AhR-dependent manner. | [2] |

| Oral Bioavailability | In vivo studies | Not applicable | Reported as very poor (2.49%). | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Norisoboldine as an AhR agonist.

Quantification of CYP1A1 mRNA Expression by Q-PCR

This protocol describes the measurement of CYP1A1 gene expression in response to Norisoboldine treatment.

-

Cell Culture and Treatment: Plate cells (e.g., THP-1 or CD4+ T cells) at an appropriate density and culture overnight. Treat the cells with varying concentrations of this compound (e.g., 3, 10, 30 µM) or a vehicle control for a specified period (e.g., 24 hours).

-

RNA Extraction: Following treatment, lyse the cells and extract total RNA using a suitable commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Quantitative PCR (Q-PCR): Perform Q-PCR using a real-time PCR system. The reaction mixture should contain cDNA template, forward and reverse primers for CYP1A1 and a reference gene (e.g., GAPDH or β-actin), and a suitable SYBR Green or probe-based master mix.

-

Data Analysis: Calculate the relative expression of CYP1A1 mRNA normalized to the reference gene using the ΔΔCt method.

AhR Nuclear Translocation Assay by Western Blot

This protocol details the assessment of AhR protein translocation from the cytoplasm to the nucleus upon Norisoboldine stimulation.

-

Cell Treatment: Treat cells with this compound (e.g., 30 µM) or a vehicle control for a predetermined time (e.g., 1-2 hours).

-

Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a commercial kit or a standard protocol involving differential centrifugation.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against AhR overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Analyze the band intensities to determine the relative amount of AhR in the cytoplasmic and nuclear fractions. Use loading controls for each fraction (e.g., GAPDH for cytoplasm and Lamin B1 for the nucleus) to ensure equal loading.

In Vitro Treg Cell Differentiation Assay

This protocol describes the induction of regulatory T cells from naïve T cells in the presence of Norisoboldine.

-

Isolation of Naïve T Cells: Isolate naïve CD4+ T cells from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using a negative selection magnetic cell sorting kit.

-

T Cell Culture and Differentiation:

-

Coat a 24-well plate with anti-CD3 antibody.

-

Plate the isolated naïve T cells in the pre-coated wells.

-

Culture the cells in a differentiation medium containing anti-CD28 antibody, TGF-β, and IL-2.

-

Add varying concentrations of this compound (e.g., 3, 10, 30 µM) or a vehicle control to the culture.

-

-

Flow Cytometry Analysis:

-

After 3-5 days of culture, harvest the cells and stain for surface markers (e.g., CD4, CD25) and the intracellular transcription factor Foxp3 using fluorescently labeled antibodies.

-

Analyze the stained cells using a flow cytometer to determine the percentage of CD4+CD25+Foxp3+ Treg cells.

-

-

Data Analysis: Compare the percentage of Treg cells in the Norisoboldine-treated groups to the vehicle control group.

Visualizing the Molecular Mechanisms and Workflows

The following diagrams illustrate the AhR signaling pathway activated by Norisoboldine and a typical experimental workflow for assessing its AhR agonist activity.

Figure 1: AhR signaling pathway activated by Norisoboldine.

Figure 2: General experimental workflow for assessing AhR agonism.

Conclusion and Future Directions

This compound is a well-documented agonist of the aryl hydrocarbon receptor. Its ability to activate the AhR signaling pathway, leading to the induction of downstream target genes and the promotion of regulatory T cell differentiation, highlights its therapeutic potential for a range of immune-mediated and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological activities of Norisoboldine and its analogs. Future research should focus on optimizing its pharmacokinetic properties to overcome its low oral bioavailability and on conducting more extensive preclinical and clinical studies to validate its efficacy and safety in various disease models. The continued investigation into Norisoboldine and other natural AhR modulators holds great promise for the development of novel therapeutics.

References

- 1. Norisoboldine, a natural AhR agonist, promotes Treg differentiation and attenuates colitis via targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norisoboldine, a natural aryl hydrocarbon receptor agonist, alleviates TNBS-induced colitis in mice, by inhibiting the activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norisoboldine, an isoquinoline alkaloid, acts as an aryl hydrocarbon receptor ligand to induce intestinal Treg cells and thereby attenuate arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Norisoboldine induces the development of Treg cells by promoting fatty acid oxidation-mediated H3K27 acetylation of Foxp3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of norisoboldine derivatives and bioactivity assay for inducing the generation of regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of norisoboldine (NOR) on AhR activation in THP-1 cells. (A) The THP-1 cells were treated with NOR (3, 10, and 30 μmol·L-1) and TCDD (5 nmol·L-1) for 24 h, mRNA expression of CYP1A1 was detected by using Q-PCR assay. (B) THP-1 cells were treated with NOR (30 μmol·L-1), siAhR, α-naphthoflavone (α-NF, 1 μmol·L-1), NOR (30 μmol·L-1) + siAhR, NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, mRNA expression of CYP1A1 was detected by using Q-PCR assay. (C-E) THP-1 cells were treated with NOR (30 μmol·L-1), α-NF (1 μmol·L-1), NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, the association of HSP90 and AhR was detected by immunoprecipitation assay (C); the nuclear translocation of AhR was detected by western blotting assay (D); the association of ARNT and AhR was detected by immunoprecipitation assay (E). (F, G) THP-1 cells were treated with NOR (30 μmol·L-1), siAhR, α-NF (1 μmol·L-1), NOR (30 μmol·L-1) + siAhR, NOR (30 μmol·L-1) + α-NF (1 μmol·L-1) or TCDD (5 nmol·L-1) for 24 h, the AhR-XRE binding activity was detected by EMSA assay (F); The activity of XRE reporter gene was detected by luciferase report gene assay (G). The data are presented as means ± SEM of three independent experiments. **P < 0.01 vs LPS & ATP group; $P < 0.05 and $$P < 0.01 vs NOR group [cjnmcpu.com]

- 7. Discovery of Norisoboldine Analogue III11 as a Novel and Potent Aryl Hydrocarbon Receptor Agonist for the Treatment of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Norisoboldine Hydrochloride: A Modulator of the NFAT Signaling Pathway in T-Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of norisoboldine (B1591120) hydrochloride on the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. Norisoboldine (NOR), an isoquinoline (B145761) alkaloid derived from Radix linderae, has demonstrated significant anti-inflammatory and immunomodulatory properties. A key mechanism underlying these effects is its ability to inhibit T-cell activation by targeting the NFAT signaling cascade. This document summarizes the quantitative data on its inhibitory activities, details the experimental protocols for assessing these effects, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the key quantitative findings from studies investigating the effect of norisoboldine on the NFAT signaling pathway and subsequent inflammatory responses.

Table 1: Effect of Norisoboldine on NFAT Reporter Gene Expression in K562-luc Cells

| Norisoboldine Concentration (μM) | Inhibition of NFAT Reporter Gene Expression |

| 2 | Dose-dependent inhibition observed |

| 50 | Dose-dependent inhibition observed |

Data from a study where K562-luc cells were stimulated with 20 ng/mL PMA and 1 μM ionomycin (B1663694).[1]

Table 2: Effect of Norisoboldine on IL-2 Expression in Jurkat Cells

| Treatment | Effect on IL-2 Expression |

| Norisoboldine | Suppressed PMA plus ionomycin-induced IL-2 expression |

This effect is a downstream consequence of NFAT inhibition.[1]

Table 3: In Vivo Efficacy of Norisoboldine in a DNCB-Induced Dermatitis Mouse Model

| Treatment | Dosage | Outcome |

| Norisoboldine | 10 mg/kg, i.p. | Alleviated ear swelling and inflammatory infiltration |

DNCB: 2,4-dinitrochlorobenzene.[1]

Table 4: Effect of Norisoboldine on Pro-inflammatory Cytokine mRNA Levels in DNCB-Induced Dermatitis

| Cytokine | Reduction in mRNA Levels (%) |

| INF-γ | 78.4 |

| TNF-α | 77.8 |

| IL-4 | 72.3 |

| IL-6 | 73.9 |

Compared to untreated controls.[1]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the NFAT signaling pathway and the proposed mechanism of action for norisoboldine hydrochloride.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

NFAT-Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NFAT.

-

Cell Line: K562-luc cells, which are stably transfected with an NFAT-luciferase reporter construct.

-

Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment:

-

Seed cells in a 96-well plate.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 2-50 μM) for 1 hour.

-

Stimulate the cells with 20 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) and 1 μM ionomycin to activate the NFAT pathway.

-

Incubate for an additional 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).

-

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and express the results as a percentage of the stimulated control without the inhibitor.

Immunoblotting for NFAT Dephosphorylation

This method is used to visualize the dephosphorylation state of NFAT, which is indicative of its activation.

-

Cell Lines: K562-luc cells or Jurkat cells.

-

Treatment:

-

Culture cells to an appropriate density.

-

Pre-treat with this compound at desired concentrations for 1 hour.

-

Stimulate with 20 ng/mL PMA and 1 μM ionomycin for 30-60 minutes.

-

-

Protein Extraction:

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Western Blotting:

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with a primary antibody specific for NFAT. The phosphorylated form of NFAT will migrate slower than the dephosphorylated form.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Real-Time PCR for IL-2 Expression

This technique quantifies the mRNA levels of Interleukin-2 (IL-2), a key cytokine produced upon T-cell activation.

-

Cell Line: Jurkat cells.

-

Treatment:

-

Pre-treat Jurkat cells with this compound.

-

Stimulate with PMA and ionomycin.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

-

Real-Time PCR:

-

Prepare a reaction mixture containing cDNA, SYBR Green master mix, and primers specific for IL-2 and a housekeeping gene (e.g., GAPDH or β-actin).

-

Perform the PCR reaction in a real-time PCR system.

-

-

Data Analysis: Calculate the relative expression of IL-2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Experimental Workflow for In Vitro Studies

The following diagram outlines the typical workflow for in vitro investigation of norisoboldine's effects on T-cells.

Conclusion

This compound effectively inhibits the NFAT signaling pathway in T-cells. It achieves this by preventing the dephosphorylation and subsequent activation of NFAT, leading to a downstream reduction in the expression of key pro-inflammatory cytokines such as IL-2.[1] The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of norisoboldine as an immunosuppressive and anti-inflammatory agent. The methodologies and workflows described herein can be adapted for the screening and characterization of other potential modulators of the NFAT pathway.

References

Norisoboldine Hydrochloride: A Deep Dive into its Anti-inflammatory and Immunomodulatory Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Norisoboldine (NOR), a prominent isoquinoline (B145761) alkaloid derived from the traditional Chinese medicine Radix Linderae, has garnered significant scientific interest for its potent anti-inflammatory and immunomodulatory properties.[1] Extensive preclinical research highlights its therapeutic potential in a range of inflammatory and autoimmune conditions, including rheumatoid arthritis, colitis, and allergic asthma.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of Norisoboldine hydrochloride's mechanisms of action, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the intricate signaling pathways involved.

Anti-inflammatory and Immunomodulatory Efficacy: Quantitative Data

Norisoboldine has demonstrated significant efficacy in various preclinical models of inflammatory diseases. The following tables summarize the key quantitative findings from in vivo and in vitro studies.

Table 1: In Vivo Efficacy of Norisoboldine in Adjuvant-Induced Arthritis (AIA) in Rats

| Parameter | Treatment Group | Dosage | Result | Reference |

| Paw Swelling | NOR | 15 mg/kg | Significant decrease | [5] |

| NOR | 30 mg/kg | Significant decrease | [5] | |

| Arthritis Index Score | NOR | 15 mg/kg | Significant decrease | [5] |

| NOR | 30 mg/kg | Significant decrease | [5] | |

| Serum RANKL | NOR | 15 and 30 mg/kg | Significantly decreased | [5] |

| Serum IL-6 | NOR | 15 and 30 mg/kg | Significantly decreased | [5] |

| Serum PGE2 | NOR | 15 and 30 mg/kg | Significantly decreased | [5] |

| Serum MMP-13 | NOR | 15 and 30 mg/kg | Significantly decreased | [5] |

| Synovial Inflammation | NOR | 15 mg/kg | No obvious amelioration | [5] |

| NOR | 30 mg/kg | Prevented infiltration of inflammatory cells | [5] | |

| Bone and Cartilage Destruction | NOR | 15 and 30 mg/kg | Suppressed destruction | [5] |

Table 2: In Vitro Efficacy of Norisoboldine on Fibroblast-Like Synoviocytes (FLS) from AIA Rats

| Parameter | Treatment Group | Concentration | Result | Reference |

| RANKL Secretion | NOR | 10 and 30 mmol/L | Significantly decreased | [5] |

| IL-6 Secretion | NOR | 10 and 30 mmol/L | Significantly decreased | [5] |

| PGE2 Secretion | NOR | 10 and 30 mmol/L | Significantly decreased | [5] |

| MMP-13 Secretion | NOR | 10 and 30 mmol/L | Significantly decreased | [5] |

Table 3: In Vitro Efficacy of Norisoboldine on LPS-Stimulated RAW 264.7 Macrophages

| Parameter | Treatment Group | Result | Reference |

| Nitric Oxide (NO) Production | NOR | Substantially reduced in a concentration-dependent manner | [1] |

| TNF-α Production | NOR | Substantially reduced in a concentration-dependent manner | [1] |

| IL-1β Production | NOR | Substantially reduced in a concentration-dependent manner | [1] |

| IL-6 Production | NOR | Slightly reduced | [1] |

Key Signaling Pathways Modulated by Norisoboldine

Norisoboldine exerts its effects by modulating several critical signaling pathways involved in inflammation and immunity.

MAPK Signaling Pathway

Norisoboldine has been shown to inhibit the activation of macrophages and the subsequent production of pro-inflammatory cytokines by down-regulating the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun NH2-terminal kinase (JNK).[1] This inhibition is crucial in controlling the inflammatory cascade.

References

- 1. Norisoboldine inhibits the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW 264.7 cells by down-regulating the activation of MAPKs but not NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Norisoboldine Reduces Arthritis Severity by Attenuating Inflammation, Oxidative Stress, and Extracellular Matrix Degradation in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Norisoboldine, a natural aryl hydrocarbon receptor agonist, alleviates TNBS-induced colitis in mice, by inhibiting the activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Norisoboldine exerts antiallergic effects on IgE/ovalbumin-induced allergic asthma and attenuates FcεRI-mediated mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Norisoboldine alleviates joint destruction in rats with adjuvant-induced arthritis by reducing RANKL, IL-6, PGE(2), and MMP-13 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Norisoboldine Hydrochloride: A Promising Therapeutic Candidate for Ulcerative Colitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by debilitating inflammation of the colonic mucosa. Current treatment strategies often have limitations in terms of efficacy and long-term safety. Norisoboldine (NOR), an isoquinoline (B145761) alkaloid, and its hydrochloride salt have emerged as a promising therapeutic candidate for UC. This document provides a comprehensive overview of the preclinical evidence supporting the use of Norisoboldine hydrochloride in UC, with a focus on its mechanisms of action, experimental validation, and quantitative outcomes. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development in this area.

Introduction

Ulcerative colitis is a complex pathology driven by a dysregulated immune response in genetically susceptible individuals, leading to chronic inflammation and damage to the colonic epithelium.[1][2] The quest for novel, effective, and safe therapeutic agents is ongoing. Norisoboldine, a natural compound, has demonstrated significant anti-inflammatory properties in various preclinical models of colitis.[3][4] This guide synthesizes the current scientific literature on this compound's efficacy and mechanisms in the context of UC, providing a technical resource for the scientific community.

Mechanism of Action

This compound exerts its therapeutic effects in ulcerative colitis through multiple, interconnected signaling pathways. The primary mechanisms identified include the inhibition of the NLRP3 inflammasome, modulation of key inflammatory signaling cascades, and the induction of regulatory T cells.

Inhibition of the NLRP3 Inflammasome via the AhR/Nrf2/ROS Pathway

A crucial mechanism of Norisoboldine is its ability to inhibit the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key driver of inflammation in UC.[3][5][6][7][8] NOR acts as a natural agonist of the Aryl Hydrocarbon Receptor (AhR).[3][9][10] Activation of AhR by NOR leads to the upregulation of Nuclear factor erythroid 2-related factor 2 (Nrf2), which in turn reduces the levels of reactive oxygen species (ROS).[3][11] This reduction in ROS inhibits the activation of the NLRP3 inflammasome, thereby decreasing the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[3][5]

Modulation of NF-κB and MAPK Signaling Pathways

Norisoboldine has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4] These pathways are central to the inflammatory response, and their inhibition by NOR leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] Specifically, NOR inhibits the phosphorylation of ERK, p38 MAPK, and the p65 subunit of NF-κB.[4]

Induction of Regulatory T cells (Tregs)

Another significant mechanism of Norisoboldine is its ability to promote the differentiation of regulatory T cells (Tregs).[4][10] Tregs play a critical role in maintaining immune homeostasis and suppressing excessive inflammatory responses. NOR has been shown to increase the number of CD4+CD25+Foxp3+ Treg cells in the mesenteric lymph nodes and colonic lamina propria of colitis models.[4] This effect is associated with an increased production of the anti-inflammatory cytokine IL-10 and the promotion of Smad2/3 phosphorylation.[4]

Preclinical Efficacy: Quantitative Data

The therapeutic potential of this compound has been evaluated in various preclinical models of ulcerative colitis, primarily using dextran (B179266) sulfate (B86663) sodium (DSS)-induced and 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis in mice.[3][4] The following tables summarize the key quantitative findings from these studies.

| Parameter | Control | Colitis Model | NOR (20 mg/kg) | NOR (40 mg/kg) | Reference |

| Disease Activity Index (DAI) | - | High | Significantly Reduced | Markedly Reduced | [4] |

| Body Weight Loss (%) | - | Significant Loss | Attenuated | Significantly Attenuated | [4] |

| Colon Length (cm) | Normal | Significantly Shortened | Partially Restored | Significantly Restored | [4] |

| Histological Score | Low | High | Significantly Reduced | Markedly Reduced | [4] |

| Cytokine/Marker | Colitis Model | NOR (40 mg/kg) | Fold Change/Reduction | Reference |

| IL-1β (protein) | Elevated | Markedly Reduced | - | [4] |

| TNF-α (protein) | Elevated | Markedly Reduced | - | [4] |

| IL-10 (protein & mRNA) | - | Dramatically Increased | - | [4] |

| Cleaved IL-1β (colon) | Increased | Significantly Reduced | - | [3] |

| NLRP3 (colon) | Increased | Significantly Reduced | - | [3] |

| Cleaved Caspase-1 (colon) | Increased | Significantly Reduced | - | [3] |

| p-ERK, p-p38, p-p65 | Increased | Reduced Activation | - | [4] |

| CD4+CD25+Foxp3+ Tregs (%) | - | Increased | - | [4] |

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides a detailed methodology for a typical DSS-induced colitis model used to evaluate the efficacy of this compound.

DSS-Induced Acute Colitis Model in Mice

This protocol describes the induction of acute colitis in mice using Dextran Sulfate Sodium (DSS), a widely accepted model that mimics many of the clinical and histological features of human ulcerative colitis.[12][13][14][15]

Materials:

-

C57BL/6 mice (male, 6-8 weeks old)

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

-

This compound

-

Standard laboratory animal diet and housing

Procedure:

-

Acclimatization: House mice under standard conditions (25°C, 12-hour light/dark cycle) with ad libitum access to food and water for one week prior to the experiment.[12]

-

Grouping: Randomly assign mice to experimental groups (n=6-10 per group):

-

Control group: Receive normal drinking water and vehicle.

-

DSS model group: Receive DSS in drinking water and vehicle.

-

NOR treatment groups: Receive DSS in drinking water and this compound at specified doses (e.g., 20 and 40 mg/kg) via oral gavage.

-

-

Induction and Treatment:

-

Prepare a 3-5% (w/v) solution of DSS in sterile drinking water.[12][13]

-

Administer the DSS solution as the sole source of drinking water for 7 consecutive days.[12][13][14]

-

Begin daily oral gavage of this compound or vehicle one day prior to or on the same day as DSS administration and continue throughout the experiment.

-

-

Monitoring:

-

Endpoint Analysis:

-

At the end of the experimental period (e.g., day 8-10), euthanize the mice.

-

Carefully dissect the entire colon from the cecum to the anus and measure its length.

-

Collect colon tissue samples for histological analysis (fix in 10% formalin), cytokine measurement (snap-freeze in liquid nitrogen), and western blot analysis.

-

Collect mesenteric lymph nodes for flow cytometric analysis of immune cell populations, such as Tregs.

-

Pharmacokinetics and Safety

While specific pharmacokinetic and safety data for this compound in the context of UC are still emerging, initial studies on Norisoboldine indicate a low oral bioavailability (F=2.49%).[9] This has prompted the development of analogues with improved bioavailability. For instance, a synthesized analogue, 2-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-9-ol (III11), demonstrated a significantly higher bioavailability (F = 87.40%) and potent therapeutic effects in a mouse model of UC at a 10 mg/kg dosage.[9] Further investigation into the safety profile, including toxicology and potential off-target effects of this compound and its analogues, is warranted as development progresses towards clinical application.

Future Directions and Conclusion

This compound presents a compelling case as a novel therapeutic agent for ulcerative colitis. Its multi-target mechanism of action, particularly its ability to inhibit the NLRP3 inflammasome and promote regulatory T cell differentiation, addresses key pathological drivers of the disease. The preclinical data summarized in this guide provide a strong rationale for its continued investigation.

Future research should focus on:

-

Comprehensive pharmacokinetic and toxicological studies to establish a clear safety profile.

-

Optimization of drug delivery systems to enhance bioavailability.

-

Evaluation of this compound in chronic colitis models to assess its long-term efficacy.

-

Investigation of its effects on the gut microbiota, which is known to play a crucial role in UC pathogenesis.[2][16][17][18][19]

-

Progression towards well-designed clinical trials to translate these promising preclinical findings to human patients.[1][20][21][22][23][24][25][26]

References

- 1. New Drug Effective in Ulcerative Colitis - News Center [news.feinberg.northwestern.edu]

- 2. Stanford scientists link ulcerative colitis to missing gut microbes [med.stanford.edu]

- 3. Norisoboldine, a natural aryl hydrocarbon receptor agonist, alleviates TNBS-induced colitis in mice, by inhibiting the activation of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Norisoboldine ameliorates DSS-induced ulcerative colitis in mice through induction of regulatory T cells in colons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Natural products modulate NLRP3 in ulcerative colitis [frontiersin.org]

- 6. Therapeutic interventions target the NLRP3 inflammasome in ulcerative colitis: Comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | NLRP3 Inflammasome and Inflammatory Bowel Disease [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Norisoboldine Analogue III11 as a Novel and Potent Aryl Hydrocarbon Receptor Agonist for the Treatment of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Norisoboldine, a natural AhR agonist, promotes Treg differentiation and attenuates colitis via targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of Nrf2 in the pathogenesis and treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. yeasenbio.com [yeasenbio.com]

- 13. jove.com [jove.com]

- 14. socmucimm.org [socmucimm.org]

- 15. Chemically induced mouse models of acute and chronic intestinal inflammation | Springer Nature Experiments [experiments.springernature.com]

- 16. Impact of gut Microbiome alteration in Ulcerative Colitis patients on disease severity and outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New targets for the treatment of ulcerative colitis: Gut microbiota and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gut microbiota and intestinal immunity interaction in ulcerative colitis and its application in treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gut microbiota causally affects ulcerative colitis by potential mediation of plasma metabolites: A Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. lirias.kuleuven.be [lirias.kuleuven.be]

- 21. crohnscolitisfoundation.org [crohnscolitisfoundation.org]

- 22. adisotx.com [adisotx.com]

- 23. The Safety, Tolerability, Pharmacokinetics, and Clinical Efficacy of the NLRX1 agonist NX-13 in Active Ulcerative Colitis: Results of a Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Adrenomedullin: A Novel Therapeutic for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Inflammatory bowel disease (IBD) - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 26. Clinical Pharmacokinetic and Pharmacodynamic Considerations in the Treatment of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Norisoboldine Hydrochloride in Atopic Dermatitis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary research on Norisoboldine hydrochloride (NIB-HCl), a promising isoquinoline (B145761) alkaloid compound, in the context of atopic dermatitis (AD). The following sections detail the experimental data, methodologies, and proposed mechanisms of action based on initial preclinical investigations.

Quantitative Data Summary

The therapeutic potential of Norisoboldine (NOR) has been evaluated in both in vitro and in vivo models of atopic dermatitis. The key quantitative findings from these preliminary studies are summarized below.

Table 1: In Vitro Efficacy of Norisoboldine on NFAT Activation

| Cell Line | Stimulation | Treatment | Concentration (µM) | Outcome Measure | Result | Reference |

| K562-luc | PMA (20 ng/mL) + Ionomycin (B1663694) (1 µM) | Norisoboldine | 2 - 50 | NFAT Reporter Gene Expression | Dose-dependent inhibition | [1] |

| K562-luc | PMA + Ionomycin | Norisoboldine | - | NFAT Dephosphorylation | Inhibition | [1] |

| Jurkat | PMA + Ionomycin | Norisoboldine | - | NFAT Dephosphorylation | Inhibition | [1] |

| Jurkat | PMA + Ionomycin | Norisoboldine | - | IL-2 mRNA Expression | Suppression | [1] |

Table 2: In Vivo Efficacy of Norisoboldine in a DNCB-Induced Atopic Dermatitis Mouse Model

| Animal Model | Treatment | Dose (mg/kg, i.p.) | Outcome Measure | Result vs. Untreated Control | Reference |

| DNCB-induced dermatitis in mice | Norisoboldine | 10 | Ear Swelling | Reduction | [1] |

| DNCB-induced dermatitis in mice | Norisoboldine | 10 | Inflammatory Infiltration in Ear Tissue | Attenuation | [1] |

| DNCB-induced dermatitis in mice | Norisoboldine | 10 | IFN-γ mRNA in Ear Tissue | 78.4% reduction | [1] |

| DNCB-induced dermatitis in mice | Norisoboldine | 10 | TNF-α mRNA in Ear Tissue | 77.8% reduction | [1] |

| DNCB-induced dermatitis in mice | Norisoboldine | 10 | IL-4 mRNA in Ear Tissue | 72.3% reduction | [1] |

| DNCB-induced dermatitis in mice | Norisoboldine | 10 | IL-6 mRNA in Ear Tissue | 73.9% reduction | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of Norisoboldine for atopic dermatitis are provided below. These protocols are essential for the replication and further investigation of these findings.

In Vivo Model: DNCB-Induced Atopic Dermatitis in Mice

This model is a widely used method to induce AD-like skin inflammation in animals.

-

Animals: The specific mouse strain used in the primary study was not detailed, but BALB/c or NC/Nga mice are commonly employed for this model.

-

Sensitization:

-

On day 0, the dorsal skin of the mice is shaved.

-

A solution of 2,4-dinitrochlorobenzene (DNCB) in a vehicle (e.g., acetone (B3395972) and olive oil mixture) is applied to the shaved dorsal skin to induce initial sensitization.

-

-

Challenge:

-

Starting from a set number of days after sensitization (e.g., day 5), a lower concentration of DNCB solution is repeatedly applied to the ears of the mice every few days to elicit a localized inflammatory response.

-

-

Treatment:

-

Norisoboldine (10 mg/kg) is administered via intraperitoneal (i.p.) injection. The treatment schedule should coincide with the challenge phase.

-

-

Outcome Assessment:

-

Ear Thickness: Ear swelling is measured at regular intervals using a digital caliper as an indicator of inflammation.

-

Histological Analysis: At the end of the experiment, ear tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize inflammatory cell infiltration.

-

Cytokine mRNA Analysis: Total RNA is extracted from the ear tissue, reverse transcribed into cDNA, and subjected to real-time quantitative PCR (RT-qPCR) to measure the expression levels of inflammatory cytokines (IFN-γ, TNF-α, IL-4, IL-6) relative to a housekeeping gene.

-

In Vitro Assays

This assay is used to quantify the transcriptional activity of Nuclear Factor of Activated T-cells (NFAT).

-

Cell Line: K562-luc cells, which are stably transfected with an NFAT-luciferase reporter construct.

-

Protocol:

-

Seed K562-luc cells in a multi-well plate.

-

Pre-treat the cells with varying concentrations of Norisoboldine (2-50 µM) for a specified duration.

-

Stimulate the cells with Phorbol 12-myristate 13-acetate (PMA) (20 ng/mL) and ionomycin (1 µM) to induce NFAT activation.

-

After an incubation period, lyse the cells and measure the luciferase activity using a luminometer. The light intensity is proportional to the NFAT transcriptional activity.

-

This technique is used to assess the phosphorylation status of NFAT, an indicator of its activation state.

-

Cell Lines: K562-luc and Jurkat cells.

-

Protocol:

-

Culture and treat the cells with Norisoboldine and/or PMA and ionomycin as described above.

-